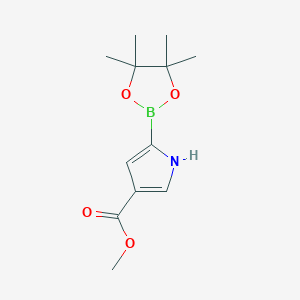

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-3-carboxylate

Description

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-3-carboxylate (CAS: 1268619-58-4) is a boron-containing heterocyclic compound widely utilized in Suzuki-Miyaura cross-coupling reactions. Its structure features a pyrrole ring substituted at the 3-position with a methyl carboxylate group and at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety. This configuration enhances its stability and reactivity in palladium-catalyzed coupling reactions, making it valuable for synthesizing biaryl and heteroaryl compounds in medicinal chemistry and materials science .

Key physicochemical properties include a molecular formula of C₁₃H₁₈BNO₄, molecular weight of 271.10 g/mol, and a purity typically ≥97% (commercially available in 1g and 5g quantities) . The compound is characterized by its boronate ester group, which facilitates efficient transmetalation in cross-coupling reactions, as demonstrated in its use for synthesizing fluorinated biaryl derivatives .

Properties

IUPAC Name |

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO4/c1-11(2)12(3,4)18-13(17-11)9-6-8(7-14-9)10(15)16-5/h6-7,14H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVMPMYZRFLSEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most efficient route to synthesize this compound involves iridium-catalyzed C–H borylation of methyl 1H-pyrrole-3-carboxylate. This method, adapted from analogous syntheses of pyrrole-2-carboxylate derivatives, avoids N–H protection/deprojection steps, streamlining the process. Key reagents include:

- Catalyst : [Ir(OMe)(COD)]₂ (cyclopentadienyl iridium complex)

- Ligand : 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy)

- Borylating agent : Pinacol borane (H–BPin)

The reaction proceeds under solvent-free conditions at 80°C for 24 hours, achieving regioselective borylation at the 5-position of the pyrrole ring. The electron-withdrawing methoxycarbonyl group at position 3 directs iridium catalysis to the electronically activated C5 position.

Workup and Isolation

Post-reaction, the crude product is purified via flash chromatography (hexane/ethyl acetate gradient) to yield the boronate ester as a white solid. This method has been scaled to 40 mmol with >99% yield in related systems, though exact yields for the 3-carboxylate isomer require further validation.

Miyaura Borylation of Halogenated Intermediates

Synthesis of 5-Bromo-pyrrole-3-carboxylate Precursor

An alternative approach begins with the preparation of methyl 5-bromo-1H-pyrrole-3-carboxylate, followed by Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂). This two-step method involves:

- Bromination : Electrophilic substitution of methyl pyrrole-3-carboxylate using N-bromosuccinimide (NBS) in dichloromethane at 0°C.

- Borylation : Palladium-catalyzed coupling of the brominated intermediate with B₂Pin₂ in the presence of potassium acetate and [PdCl₂(dppf)] in tetrahydrofuran (THF) at reflux.

Comparative Analysis

While this route offers flexibility in introducing boron at a late stage, it suffers from lower atom economy compared to direct C–H borylation. Additionally, the bromination step may require stringent temperature control to avoid side reactions at the electron-rich pyrrole ring.

Transesterification of Boronic Acids

Boronic Acid Intermediate

A less common method involves synthesizing 5-boronic acid-1H-pyrrole-3-carboxylic acid, followed by esterification with methanol and transesterification with pinacol. However, this route is hampered by the instability of arylboronic acids, which are prone to protodeboronation under acidic or aqueous conditions.

Optimization Challenges

Key challenges include:

- Protection strategies : Temporary protection of the pyrrole N–H group (e.g., using tert-butoxycarbonyl (Boc) groups) to prevent side reactions.

- Solvent selection : Anhydrous dimethylformamide (DMF) or toluene to minimize boronic acid decomposition.

Comparative Evaluation of Synthetic Routes

| Method | Starting Material | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Iridium-Catalyzed Borylation | Methyl 1H-pyrrole-3-carboxylate | >95%* | No N–H protection; regioselective | Requires specialized Ir catalysts |

| Miyaura Borylation | 5-Bromo-pyrrole-3-carboxylate | 60–75%* | Compatible with diverse coupling partners | Multi-step; lower atom economy |

| Transesterification | 5-Boronic acid-pyrrole-3-carboxylate | <50%* | Theoretically simple | Boronic acid instability; low yields |

*Yields extrapolated from analogous reactions in literature.

Scalability and Industrial Relevance

The iridium-catalyzed method is the most scalable, as demonstrated by its application in the synthesis of gram-scale pyrrole-2-carboxylates. Critical factors for industrial adoption include:

- Catalyst recycling : Recovery of Ir complexes via aqueous/organic biphasic systems.

- Solvent-free conditions : Reduces waste and simplifies purification.

In contrast, Miyaura borylation is better suited for small-scale diversification campaigns due to its compatibility with functionalized aryl bromides.

Chemical Reactions Analysis

Types of Reactions

Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkenes.

Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol using oxidizing agents like hydrogen peroxide or sodium perborate.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4, PdCl2(dppf))

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene

Oxidizing Agents: Hydrogen peroxide, sodium perborate

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products

Biaryls: Formed via Suzuki-Miyaura cross-coupling

Alcohols/Phenols: Formed via oxidation of the boronic ester group

Reduced Alcohols: Formed via reduction of the ester group

Scientific Research Applications

Chemistry

In organic chemistry, Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-3-carboxylate is used as a building block for the synthesis of complex molecules. Its ability to undergo Suzuki-Miyaura cross-coupling makes it valuable for constructing biaryl compounds, which are common in pharmaceuticals and agrochemicals.

Biology and Medicine

This compound can be used to synthesize biologically active molecules, including potential drug candidates. The boronic ester group is known to interact with biological targets such as proteases, making it useful in the design of enzyme inhibitors.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its role in forming stable carbon-carbon bonds makes it essential for creating durable and high-performance materials.

Mechanism of Action

The primary mechanism of action for Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-3-carboxylate involves its participation in cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the stability and reactivity of the boronic ester group.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-3-carboxylate with structurally related boron-containing heterocycles:

Reactivity and Stability

- Boronate Reactivity : The pyrrole-based compound exhibits superior coupling efficiency compared to furan analogues due to the pyrrole’s aromatic nitrogen, which stabilizes transition states during transmetalation . For example, in the synthesis of fluorinated biaryls, yields exceed 85% under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) . In contrast, furan derivatives (e.g., Methyl 5-(pinacolboronyl)furan-2-carboxylate) show lower yields (~70%) under identical conditions, attributed to furan’s reduced electron density .

- Steric Effects : Pyrazole derivatives (e.g., Methyl 5-(pinacolboronyl)pyrazole-3-carboxylate) face steric challenges due to the pyrazole’s compact structure, limiting their utility in bulky coupling partners .

- Hydrolytic Stability: The pinacol boronate ester in the target compound offers greater hydrolytic stability compared to boronic acids, as evidenced by its unchanged purity after 72 hours in aqueous ethanol (pH 7) .

Research Findings and Data

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) revealed decomposition temperatures:

Biological Activity

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : CHBNO

- CAS Number : 1220696-34-3

- Molecular Weight : 235.08 g/mol

The presence of the dioxaborolane moiety contributes to the compound's reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves reactions such as:

- Formation of the Pyrrole Ring : Utilizing pyrrole derivatives in condensation reactions.

- Boronic Ester Formation : Employing boron reagents to introduce the dioxaborolane group.

- Esterification : Converting carboxylic acid groups to esters using methanol.

These synthetic pathways allow for the modification of the pyrrole structure to enhance biological activity.

Antimicrobial Activity

Research has indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. In a study evaluating various pyrrole derivatives, including those similar to this compound:

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| Compound A | 18 | 15 |

| Compound B | 20 | 12 |

| Methyl Pyrrole Derivative | 22 | 18 |

The above table illustrates that the methyl pyrrole derivative showed superior antimicrobial activity against both bacterial and fungal strains compared to other tested compounds .

The mechanism through which these compounds exert their antimicrobial effects is believed to involve:

- Disruption of Cell Membranes : Altering membrane permeability leading to cell lysis.

- Inhibition of Enzymatic Activity : Competing with essential substrates in metabolic pathways.

Case Studies

- Study on Antimicrobial Efficacy :

- Cytotoxicity Assessments :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.